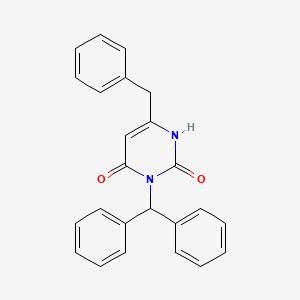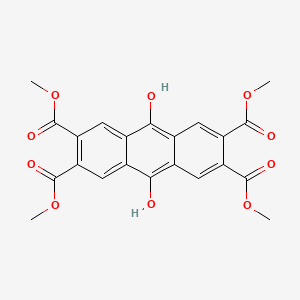![molecular formula C18H13FN2O B12530648 1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12530648.png)
1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyridoindole core structure, which is further substituted with a 4-fluoro-3-methoxyphenyl group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridoindole Core: This can be achieved through a Fischer indole synthesis, where an appropriate phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring.
Introduction of the Fluoro and Methoxy Substituents: The 4-fluoro-3-methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Análisis De Reacciones Químicas
1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including antimicrobial and antioxidant properties.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole can be compared with other similar compounds, such as:
1-(4-Fluoro-3-methoxyphenyl)acetone: This compound shares the same fluoro and methoxy substituents but differs in the core structure, leading to different chemical and biological properties.
(4-Fluoro-3-methoxyphenyl)boronic acid: This compound is used as a reagent in Suzuki-Miyaura coupling reactions and has different applications compared to the pyridoindole derivative.
The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it suitable for a wide range of applications in scientific research.
Propiedades
Fórmula molecular |
C18H13FN2O |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
1-(4-fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H13FN2O/c1-22-16-10-11(6-7-14(16)19)17-18-13(8-9-20-17)12-4-2-3-5-15(12)21-18/h2-10,21H,1H3 |
Clave InChI |
BVXGNNOZLCJKKY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=NC=CC3=C2NC4=CC=CC=C34)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12530568.png)
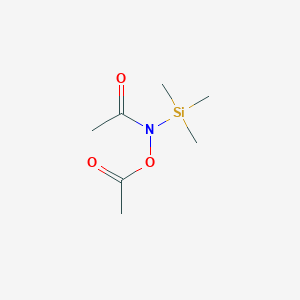
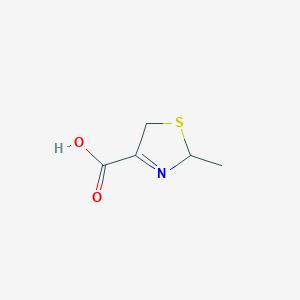

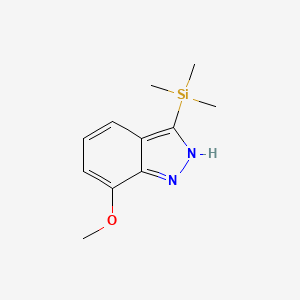
dimethylsilane](/img/structure/B12530591.png)
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one](/img/structure/B12530596.png)
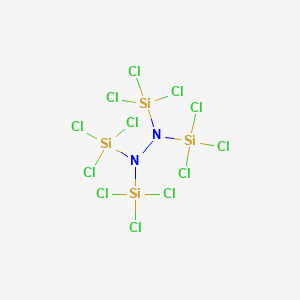
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12530617.png)
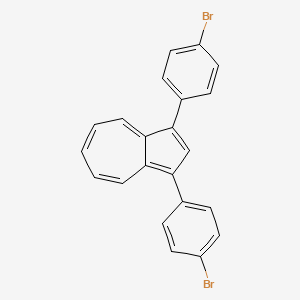
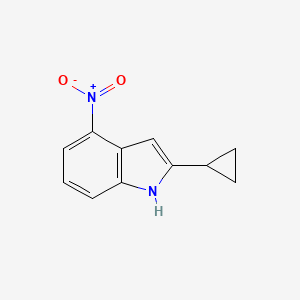
![[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12530634.png)
